Cas no 2449-49-2 (N,N,α-trimethylbenzylamine)

N,N,α-trimethylbenzylamine structure
N,N,α-trimethylbenzylamine structure
Product Name:N,N,α-trimethylbenzylamine
Numero CAS:2449-49-2
MF:C10H15N
MW:149.232802629471
MDL:MFCD00064770
CID:84337
PubChem ID:86536
Update Time:2025-06-08

N,N,α-trimethylbenzylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N,α-trimethylbenzylamine
    • N,N-Dimethyl-1-phenylethylamine
    • N,N-dimethyl-1-phenylethanamine
    • (.+-.)-N,N-dimethylamino-1-phenylethylamine
    • 1-Dimethylamino-1-phenylethane
    • CCRIS 6694
    • N,N-dimethyl-1-amino-1-phenylethane
    • alpha-Methylbenzyldimethylamine
    • Benzenemethanamine, N,N,alpha-trimethyl- (9CI)
    • EN300-6734290
    • N,N,
    • NSC244368
    • N,N-Dimethyl-1-phenylethanamine #
    • FT-0634291
    • N,N,alpha-Trimethyl-Benzenemethanamine
    • N, N-dimethyl-1-phenylethanamine
    • N,N-Dimethyl-alpha-methylbenzylamine
    • (S)-N,N,alpha-Trimethylbenzylamine
    • N, N-Dimethyl-alpha -phenylethylamine
    • DTXSID70862950
    • N,N-Dimethyl-1-phenylethylamine, AldrichCPR
    • N,N-dimethyl-1-phenylethan-1-amine
    • N,N-Dimethyl-Phenethylamine
    • FT-0771632
    • (alpha-Methylbenzyl)dimethylamine
    • (R)-(+)-N,N-Dimethyl-1-phenethylamine
    • AKOS025294982
    • (.alpha.-Methylbenzyl)dimethylamine
    • NSC-244368
    • Phenylethylamine, N,N-dimethyl
    • MFCD00064770
    • N,N,alpha-Trimethyl-Benzylamine
    • Benzylamine,N,.alpha.-trimethyl-
    • Benzenemethanamine, N,N,.alpha.-trimethyl-
    • NSC-8396
    • NS00047713
    • Benzenemethanamine, N,N,alpha-trimethyl-
    • 7398-61-0
    • Benzylamine, N,N,alpha-trimethyl-
    • SCHEMBL366705
    • Benzenemethanamine,N,.alpha.-trimethyl-
    • N,N'-DIMETHYL-alpha-METHYLBENZYLAMINE
    • dimethyl(1-phenylethyl)amine
    • N,N,alpha-Trimethylbenzylamine
    • (alpha -methylbenzyl)dimethylamine
    • N,N-Dimethyl-.alpha.-phenylethylamine
    • BVURNMLGDQYNAF-UHFFFAOYSA-N
    • EINECS 241-310-8
    • NSC8396
    • Benzenemethanamine, N,N, alpha -trimethyl-
    • N,N-Dimethyl-beta -phenethylamine
    • N,N-Dimethyl-alpha -methylbenzylamine
    • EINECS 219-511-7
    • N,N-Dimethyl-alpha-phenylethylamine
    • Dimethyl-Benzeneethanamine
    • A-trimethylbenzylamine
    • N N,alpha-Trimethylbenzylamine
    • 2449-49-2
    • NSC 8396
    • Benzylamine, N,N,.alpha.-trimethyl-
    • N,N-dimethyl-(1-phenyl)ethylamine
    • N,N-Dimethyl-.alpha.-methylbenzylamine
    • R-(+)-N,N-Dimethyl-1-phenylethylamine
    • FT-0637520
    • WLN: 1YR&N1&1
    • Benzylamine, N,N,alpha -trimethyl-
    • DB-046469
    • N,N,alpha-trimethyl benzyl amine
    • BENZYLAMINE, N,N,?-TRIMETHYL-
    • (R)-N,N,alpha-trimethyl benzyl amine
    • (1S)-N,N-Dimethyl-1-phenyl-ethanamine
    • DB-043913
    • DIMETHYL[(1R)-1-PHENYLETHYL]AMINE
    • DB-065818
    • MDL: MFCD00064770
    • Inchi: 1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
    • Chiave InChI: BVURNMLGDQYNAF-UHFFFAOYSA-N
    • Sorrisi: N(C)(C)C(C)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 149.12055
  • Massa monoisotopica: 149.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 103
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.2
  • Superficie polare topologica: 3.2A^2

Proprietà sperimentali

  • Densità: 0.9285 (estimate)
  • Punto di fusione: 143°C (estimate)
  • Punto di ebollizione: 230.33°C (estimate)
  • Punto di infiammabilità: 64.4°C
  • Indice di rifrazione: 1.5140 (estimate)
  • Solubilità: H2O: soluble
  • PSA: 3.24
  • LogP: 2.30920
  • Sensibilità: Air & Light Sensitive

N,N,α-trimethylbenzylamine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN2810
  • WGK Germania:3
  • Codice categoria di pericolo: 20/21/22-52-36-22
  • Istruzioni di sicurezza: 36-26
  • RTECS:DP6825000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:20/21/22
  • Gruppo di imballaggio:III
  • Livello di pericolo:6.1
  • Classe di pericolo:6.1
  • PackingGroup:III

N,N,α-trimethylbenzylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
F086023-5g
N,N-Dimethyl-1-phenylethylamine
2449-49-2 97
5g
RMB 1532.80 2025-02-20
Cooke Chemical
F086023-25g
N,N-Dimethyl-1-phenylethylamine
2449-49-2 97
25g
RMB 6000.80 2025-02-20
Enamine
EN300-6734290-0.05g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.05g
$19.0 2023-05-30
Enamine
EN300-6734290-0.1g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.1g
$19.0 2023-05-30
Enamine
EN300-6734290-0.25g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.25g
$19.0 2023-05-30
Enamine
EN300-6734290-0.5g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
0.5g
$21.0 2023-05-30
Enamine
EN300-6734290-1.0g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
1g
$26.0 2023-05-30
Enamine
EN300-6734290-2.5g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
2.5g
$33.0 2023-05-30
Enamine
EN300-6734290-5.0g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
5g
$38.0 2023-05-30
Enamine
EN300-6734290-10.0g
dimethyl(1-phenylethyl)amine
2449-49-2 95%
10g
$68.0 2023-05-30

N,N,α-trimethylbenzylamine Letteratura correlata

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